Dichlorprop-methyl
Description
Nomenclature and Stereoisomerism in Dichlorprop-methyl (B166029) Research
This compound is systematically named methyl 2-(2,4-dichlorophenoxy)propanoate according to IUPAC nomenclature nih.gov. It is also known by synonyms such as this compound ester, Methyl 2-(2,4-dichlorophenoxy)propionate, and 2,4-DP methyl ester sigmaaldrich.comnist.govherts.ac.ukbcpcpesticidecompendium.org. The compound's molecular formula is C₁₀H₁₀Cl₂O₃, with a molecular weight of 249.09 g/mol nih.govsigmaaldrich.comnist.govherts.ac.ukscbt.comsigmaaldrich.comchemicalbook.comnist.gov. The primary CAS Registry Number associated with this compound is 57153-17-0 nih.govnist.govherts.ac.ukscbt.comchemicalbook.comnist.gov.
Dichlorprop (B359615), the parent acid from which this compound is derived, possesses a single asymmetric carbon atom, rendering it a chiral molecule wikipedia.org. Consequently, this compound also exhibits stereoisomerism. In the context of its biological activity, only the R-isomer of dichlorprop is known to be herbicidally active wikipedia.orgapvma.gov.au. Historically, dichlorprop was initially marketed as a racemic mixture of its stereoisomers wikipedia.org. However, advancements in asymmetric synthesis have enabled the production of the enantiopure R-isomer, often referred to as dichlorprop-p (B76475), and its derivatives, which are now predominantly used in commercial applications wikipedia.orgapvma.gov.au. This stereoselectivity is a critical aspect of research into the compound's interaction with biological targets.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | nih.gov |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | nih.gov |
| Molecular Weight | 249.09 g/mol | nih.gov |
| CAS Registry Number | 57153-17-0 | nih.gov |
| PubChem CID | 90988 | nih.gov |
Historical Context of this compound in Scientific Applications
The parent compound, dichlorprop, was introduced in 1961 as a chlorophenoxy herbicide, structurally similar to 2,4-D wikipedia.orgherts.ac.uk. Its primary application has been in controlling annual and perennial broadleaf weeds wikipedia.org. Early scientific applications involved its use as a component in various weedkillers wikipedia.org. Over time, research evolved from using racemic mixtures to focusing on the more active R-isomer, dichlorprop-p, due to its enhanced herbicidal efficacy wikipedia.org.
Beyond its role as a herbicide, certain ester forms of dichlorprop, such as Dichlorprop-P-2-ethylhexyl (DCPE), have found application as plant growth regulators nih.gov. For instance, DCPE, known commercially as Corasil® and Clemensgros®, was developed and utilized to increase the size of fruits and prevent premature fruit drop in citrus crops nih.govresearchgate.net. This diversification of application highlights the compound's versatility and the historical trajectory of research from broad-spectrum weed control to more specific plant physiological modulation.
Current Research Significance and Future Directions for this compound Studies
Current academic research on this compound and its related forms continues to explore its behavior in various ecosystems and its fundamental biological interactions. Studies have investigated the dissipation and residue dynamics of dichlorprop-P in agricultural settings, such as wheat-field ecosystems, observing a significant reduction in its concentration within 30 days post-application, with residues falling below detectable levels mdpi.com.
Table 2: Dichlorprop-P Dissipation in Wheat Plants (Initial Concentrations)
| Location | Initial Concentration (mg/kg) | Concentration at 30 Days Post-Application (mg/kg) |
| Shandong | 2.26 | <0.1 |
| Jiangsu | 2.40 | <0.1 |
| Heilongjiang | 6.07 | <0.1 |
| Source: mdpi.com |
Further research focuses on the compound's role as an auxin ester prodrug. For example, studies on Populus × canadensis have shown that dichlorprop ester (DCPE) can promote in vitro root initiation more effectively than its hydrolyzed form, dichlorprop (DCP), particularly at lower concentrations nih.govresearchgate.net. Metabolite analysis in these studies revealed that DCPE undergoes rapid hydrolysis to DCP, leading to a faster and more systemic distribution of the active auxin throughout the plant compared to direct DCP application nih.govresearchgate.net. This highlights the potential of such prodrugs as controllable auxin sources for optimizing rooting protocols in woody plant species researchgate.net.
Another area of active research involves the synergistic interactions of dichlorprop-p with other auxinic herbicides, such as 2,4-D, dicamba, and halauxifen/fluroxypyr, in controlling multiple herbicide-resistant weeds like kochia (Bassia scoparia L.) cambridge.org. These studies indicate that while individual applications might provide limited control, mixtures can significantly enhance efficacy, suggesting avenues for developing more robust weed management strategies cambridge.org.
Emerging research also delves into the molecular mechanisms of action, such as the observation that (R)-dichlorprop can induce ferroptosis-like cell death in plants researchgate.net. This line of inquiry aims to understand the toxicity mechanisms of herbicides under various stresses, which could inform new strategies for mitigating environmental risks associated with their use researchgate.net.
Future directions for this compound research include continued investigation into the intricate mechanisms underlying synergistic herbicide interactions and the development of novel applications for auxin prodrugs in plant biotechnology researchgate.netcambridge.org. Furthermore, exploring the precise molecular targets and pathways involved in its biological effects, including cell death mechanisms, will contribute to a more comprehensive understanding of this compound's utility and impact in agricultural and academic contexts researchgate.netasacim.org.ar.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866617 | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23844-57-7, 57153-17-0 | |
| Record name | Dichlorprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transport of Dichlorprop Methyl
Degradation Pathways of Dichlorprop-methyl (B166029) in Environmental Compartments
The environmental degradation of this compound involves several key pathways, including phototransformation and biotransformation, particularly microbial degradation.
Phototransformation of this compound in Aquatic Systems
Photodegradation can contribute to the removal of chlorophenoxy herbicides, including this compound, from aquatic environments. In acidic waters, photodegradation or vaporization tends to be the dominant processes for phenoxy herbicide esters. who.int While specific photolytic half-life data for this compound in aquatic systems were not extensively detailed in the provided search results, the general principle of photodegradation for phenoxy herbicides in water is acknowledged. who.int
Biotransformation of this compound in Aquatic Systems
Biotransformation is a primary route for the elimination of chlorophenoxy herbicides from the environment. who.int For diclofop-methyl (B104173), a related compound, laboratory microcosm studies have shown almost complete hydrolysis in the water column within 8 hours, with a rapid increase in the activity of its degradation product, diclofop. ccme.ca The mean half-life of diclofop-methyl in non-sterile estuarine water was reported as 9.2 hours, which was further reduced to 4.5 hours with the addition of a non-sterile sediment slurry, indicating the role of microbial activity. ccme.ca While these specific figures pertain to diclofop-methyl, they illustrate the general principle of rapid biotransformation of related compounds in aquatic systems.
Microbial Degradation of this compound and its Enantiomers
Microbial degradation plays a key role in the dissipation of this compound in the environment. who.intasm.org The half-life for the degradation of dichlorprop (B359615) (the acid form) to 2,4-dichlorophenol (B122985) in soil is estimated to be 8–12 days, with essential completion within 14 days. who.int Microbial activity is a significant factor in the degradation rate of pesticides in soil. researchgate.net
Enantioselective Microbial Degradation in Water and Biofilms
Dichlorprop is a chiral herbicide, existing as (R)- and (S)-enantiomers. nih.govresearchgate.netherts.ac.uk Microbial degradation of racemic dichlorprop often exhibits enantioselectivity, meaning that one enantiomer is degraded preferentially over the other. asm.orgnih.govnih.gov For instance, Sphingomonas herbicidovorans MH can completely degrade both enantiomers of dichlorprop, but it preferentially degrades the (S)-enantiomer. nih.govnih.gov Similarly, Sphingopyxis sp. DBS4 preferentially catabolized (S)-dichlorprop over (R)-dichlorprop. acs.orgnih.gov
In some cases, the (R)-enantiomer has been preferentially degraded over the (S)-enantiomer of this compound by sediment bacteria, indicating that microbial degradation of this compound can be enantioselective. nih.gov The enantioselectivity of dichlorprop degradation is influenced by factors such as the specific microbial community, pH, soil type, and environmental compartment (e.g., soil, water, or sludge). asm.org
Role of Specific Bacterial Genera in Dichlorprop Degradation (e.g., Sphingomonas, Sphingobium, Sphingopyxis, Dyella, Pseudomonas, Achromobacter)
Several bacterial genera are involved in the degradation of dichlorprop. Sphingomonas herbicidovorans MH, isolated from a dichlorprop-degrading soil column, is a versatile degrader of phenoxyalkanoic acid herbicides, including dichlorprop. oup.comoup.com This strain utilizes both enantiomers of chiral herbicides as sole carbon and energy sources. oup.com
Recent research using DNA stable isotope probing (SIP) and metagenomic analysis has revealed that Sphingobium and Sphingopyxis species are directly responsible for the degradation of racemic dichlorprop. asm.orgnih.govnih.gov Specifically, the genes rdpA and sdpA, involved in the initial degradation of the (R)- and (S)-enantiomers of dichlorprop, respectively, are mostly taxonomically assigned to Sphingobium species. asm.orgnih.govnih.gov
Furthermore, taxonomically diverse bacterial genera such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter are presumed to synergistically cooperate with Sphingobium and Sphingopyxis for enhanced degradation of racemic dichlorprop. asm.orgnih.govnih.govresearchgate.net These genera are often involved in the degradation of the metabolite 2,4-dichlorophenol. nih.govnih.gov
Here is a table summarizing key bacterial genera involved in dichlorprop degradation:
| Bacterial Genus | Role in Dichlorprop Degradation | Key Findings | References |
| Sphingomonas | Primary degrader, enantioselective | Degrades both (R)- and (S)-enantiomers, preferentially (S)-enantiomer; utilizes as sole carbon and energy source. nih.govnih.govoup.comoup.com | nih.govnih.govoup.comoup.com |
| Sphingobium | Key degrader, enantioselective | Directly responsible for racemic dichlorprop degradation; rdpA and sdpA genes for (R)- and (S)-enantiomer degradation assigned to this genus. asm.orgnih.govnih.gov | asm.orgnih.govnih.gov |
| Sphingopyxis | Key degrader, enantioselective | Directly responsible for racemic dichlorprop degradation; preferentially catabolizes (S)-dichlorprop; may harbor novel degrading genes. researchgate.netacs.orgnih.govasm.orgnih.govnih.gov | researchgate.netacs.orgnih.govasm.orgnih.govnih.gov |
| Dyella | Synergistic degrader | Cooperates with Sphingobium/Sphingopyxis for enhanced degradation, likely involved in 2,4-dichlorophenol degradation. asm.orgnih.govnih.govresearchgate.net | asm.orgnih.govnih.govresearchgate.net |
| Pseudomonas | Synergistic degrader | Cooperates with Sphingobium/Sphingopyxis for enhanced degradation, likely involved in 2,4-dichlorophenol degradation. asm.orgnih.govnih.govresearchgate.net | asm.orgnih.govnih.govresearchgate.net |
| Achromobacter | Synergistic degrader | Cooperates with Sphingobium/Sphingopyxis for enhanced degradation, likely involved in 2,4-dichlorophenol degradation. asm.orgnih.govnih.govresearchgate.net | asm.orgnih.govnih.govresearchgate.net |
Metabolic Pathways in Microbial Degradation (e.g., Hydrolysis to 2,4-dichlorophenol, Modified Ortho Pathway)
The microbial degradation of phenoxyalkanoic acid herbicides, including this compound, typically begins with the cleavage of the side chain to produce the corresponding phenol (B47542). asm.orgnih.gov This initial step is often catalyzed by α-ketoglutarate-dependent dioxygenases. asm.orgoup.comnih.govasm.org
For dichlorprop, this initial hydrolysis yields 2,4-dichlorophenol and pyruvate (B1213749). nih.govresearchgate.netnih.govuniprot.org Specifically, the (R)- and (S)-enantiomers of dichlorprop are transformed to 2,4-dichlorophenol and pyruvate by RdpA and SdpA, respectively. nih.gov These enantiospecific dioxygenases, RdpA and SdpA, have been characterized in Sphingobium herbicidovorans MH and Delftia acidovorans MC1. nih.govuniprot.org A new dioxygenase gene, spoA, responsible for the initial transformation of (S)-dichlorprop to 2,4-dichlorophenol and pyruvate, has also been cloned from Sphingopyxis sp. DBS4. researchgate.net
Following the initial cleavage, 2,4-dichlorophenol is further catabolized via a classic pathway, often referred to as the modified ortho pathway. nih.govnih.govasm.org This pathway involves a series of enzymatic reactions that lead to the complete degradation of the compound. nih.govasm.org For example, in Sphingomonas herbicidovorans MH, 2,4-dichlorophenol is further metabolized via the modified ortho pathway. nih.gov Enzymes like phenol hydroxylase, chlorocatechol 1,2-dioxygenase, and chloromuconate cycloisomerase activities are induced upon exposure to dichlorprop, suggesting metabolism through a modified ortho-cleavage pathway. asm.org
Here is a simplified representation of the metabolic pathway:
This compound → Dichlorprop (hydrolysis of ester) → 2,4-Dichlorophenol + Pyruvate (ether cleavage by dioxygenases) → Further degradation via Modified Ortho Pathway. nih.govresearchgate.netnih.govasm.orguniprot.org
Synergistic Microbial Consortia in Racemic Dichlorprop Degradation
The degradation of racemic dichlorprop in the environment is predominantly mediated by biological activity, often carried out by complex microbial consortia rather than by single microbial species. asm.orgresearchgate.netnih.gov These consortia play a pivotal role in the breakdown of the herbicide. Key microbial genera identified in the degradation of racemic dichlorprop include Sphingobium and Sphingopyxis. researchgate.netnih.gov
For instance, a synergistic bacterial consortium comprising Sphingobium sp. strain SP-2 and Sphingopyxis sp. strain DP-21 has been isolated from agricultural soil. Sphingobium sp. strain SP-2 is capable of enantioselectively transforming (S)-dichlorprop to 2,4-dichlorophenol, while Sphingopyxis sp. strain DP-21 subsequently mineralizes the 2,4-dichlorophenol. researchgate.net This cooperative action between the two strains leads to enhanced removal of the non-herbicidal (S)-enantiomer of dichlorprop from the soil. researchgate.net Furthermore, studies utilizing DNA stable isotope probing (SIP) and metagenomic analysis have identified specific operational taxonomic units (OTU340, corresponding to Sphingobium sp., and OTU348, corresponding to Sphingopyxis sp.) as key members of the microbial consortium involved in racemic dichlorprop degradation. nih.gov The enantioselectivity observed during microbial transformation indicates that the enzymes involved can differentiate between enantiomers. asm.org
Soil Degradation Dynamics of this compound
This compound undergoes rapid degradation in soil, with hydrolysis to its corresponding acid, dichlorprop, being a major initial breakdown pathway. harvard.eduias.ac.inresearchgate.net Once formed, dichlorprop itself is also subject to microbial degradation, though its transformation may involve a lag period before significant breakdown commences. harvard.edu
Persistence and Dissipation Rates in Varied Soil Types
This compound is generally not considered persistent in soil or sediment systems. herts.ac.ukherts.ac.uk Its half-life (DT50) can be very short, with reported values for methyl dichlorprop being approximately 0.7 days. harvard.edu For the metabolite dichlorprop, once its transformation begins, the half-life can be around 14 days. harvard.edu
The dissipation rates of racemic dichlorprop and its enantiomers exhibit variability across different soil types. researchgate.netnih.gov Studies have shown that the S-enantiomer of dichlorprop is preferentially degraded in various soils. For example, in two distinct soil types (Soil A and Soil D), the half-lives (DT50) for S-dichlorprop were 8.22 days and 8.06 days, respectively. In contrast, the R-enantiomer of dichlorprop demonstrated greater persistence, with DT50 values of 12.93 days in Soil A and 12.38 days in Soil D. nih.gov
Conversely, other research indicates that the dissipation of racemic and pure enantiomeric forms of dichlorprop is lower in clay loam soil compared to silt and sandy loam soils. nih.gov The persistence of the R-enantiomer can be approximately two times lower when incubated alone compared to when it is present as part of a racemic mixture. nih.gov
Table 1: Dissipation Half-Lives (DT50) of Dichlorprop Enantiomers in Different Soil Types
| Soil Type | Enantiomer | DT50 (days) nih.gov |
| Soil A | S-Dichlorprop | 8.22 |
| Soil A | R-Dichlorprop | 12.93 |
| Soil D | S-Dichlorprop | 8.06 |
| Soil D | R-Dichlorprop | 12.38 |
Enantioselective Degradation in Soil Environments
While the initial hydrolysis of this compound to dichlorprop may not always be enantioselective, the subsequent degradation of dichlorprop itself in soil environments is widely recognized as an enantioselective process. asm.orgresearchgate.netresearchgate.netnih.govrsc.org The specific enantiomer that degrades preferentially can vary depending on the microbial community present and the soil type. asm.orgresearchgate.net
In many agricultural soils, the S-enantiomer of dichlorprop is observed to dissipate faster than the R-enantiomer. researchgate.netnih.gov However, some studies have reported that the S-(-)-enantiomer of dichlorprop can exhibit a half-life of about 4 days, while the R-(+)-enantiomer, which is the active herbicide, has a longer half-life of approximately 8 days in surface soil. rsc.org Conversely, preferential degradation of the R-enantiomer has been observed in sandy soil, while the S-enantiomer was preferentially degraded in clayey soil. researchgate.net Soil incubation conditions can also lead to the partial conversion of the R-enantiomer to the S-form. researchgate.netnih.gov
Influence of Soil Physicochemical Parameters on Degradation
The degradation dynamics and persistence of this compound and its metabolite dichlorprop in soil are significantly influenced by a range of physicochemical parameters. These factors can be broadly categorized into physical (e.g., soil texture, organic matter content), chemical (e.g., pH, nutrient availability, cation exchange capacity), and microbial characteristics. bioline.org.br
Organic matter content is another key determinant, influencing both adsorption and degradation processes. bioline.org.brcapes.gov.brtheses.cz Soils with higher organic content generally exhibit increased adsorption, which can sometimes lead to slower degradation rates due to reduced bioavailability. bioline.org.brcapes.gov.br However, higher organic matter content can also support greater microbial activity, which typically accelerates herbicide degradation. bioline.org.brtheses.cz For instance, dichlorprop has been observed to dissipate faster in soils with lower organic matter content. nih.gov The clay content of soil also impacts persistence and enantioselectivity. researchgate.netnih.govbioline.org.br Additionally, the presence of peat can alter herbicide persistence, increasing it in silt and sandy loam soils but decreasing it in clay loam soil, while also shifting the enantiomeric ratio. nih.gov
Transport and Distribution of this compound in Environmental Matrices
This compound is rapidly hydrolyzed to dichlorprop upon entry into the environment. harvard.eduias.ac.inresearchgate.net Therefore, the transport and distribution characteristics are primarily discussed in terms of dichlorprop (the acid form). Dichlorprop is moderately soluble in water and exhibits relatively high mobility in environmental systems. herts.ac.ukherts.ac.uk
It is classified as a substance with "high alert" for drainflow, indicating its potential for movement through soil. herts.ac.ukherts.ac.uk Due to its water solubility and mobility, dichlorprop poses a potential risk for contaminating water resources, and its residues have been detected in groundwater samples. scispace.comagriculturejournals.cz
Mobility in Soil Systems
Dichlorprop demonstrates significant mobility within soil systems. herts.ac.ukherts.ac.ukcapes.gov.brcambridge.orgnih.gov Leaching studies conducted in field lysimeters across various soil types, including sand, loam, clay, and peat, have shown leaching losses of dichlorprop ranging from 0.02% to 1.8% of the applied amount. cambridge.org
Leaching can be more pronounced in clay monoliths compared to sand, which has been attributed to the occurrence of macropore flow in clay soils. cambridge.org Furthermore, detectable concentrations of dichlorprop have been found in the initial drainage water in early autumn across all tested soil/treatment combinations, suggesting the presence of preferential flow pathways even in sandy soils. cambridge.org
The sorption of dichlorprop to the soil matrix is a critical process that controls its concentration in the aqueous phase and directly influences its mobility. agriculturejournals.cz Sorption is affected by soil properties such as organic matter content and pH; generally, higher organic content and lower pH values tend to increase adsorption. bioline.org.brcapes.gov.br Lysimeter experiments have illustrated varying retention capacities across different soil layers, with an upper silt loam layer demonstrating higher retention compared to underlying sandy loam and fine sand layers. nih.gov Conversely, rapid leaching was observed through silt clay loam columns, where up to 50% of the applied dichlorprop leached when the columns received water equivalent to approximately 10 mm of precipitation. nih.gov
Table 2: Leaching Losses of Dichlorprop in Field Lysimeters
| Soil Type (Example) | Leaching Loss (% of applied amount) cambridge.org |
| Sand | 0.02 - 1.8 (range across types) |
| Clay | 0.02 - 1.8 (range across types) |
| Peat | 0.02 - 1.8 (range across types) |
| Loam | 0.02 - 1.8 (range across types) |
Sorption-Desorption Kinetics and Isotherms in Different Soil Types
Sorption and desorption processes govern the availability and movement of herbicides in soil. Studies on dichlorprop (the acid form) in various Norwegian soil types, including fine sandy loam, loam, and highly decomposed organic material, have shown that sorption-desorption equilibrium typically occurs within 10 hours. fishersci.beherts.ac.uk The sorption behavior of dichlorprop is often characterized by a rapid initial phase followed by a slower, more gradual adsorption stage. cenmed.commst.dkwur.nl
Sorption isotherms for dichlorprop have been well-described by the Freundlich model, indicating a non-linear adsorption process. fishersci.beherts.ac.uk The Freundlich adsorption coefficient (KF) values for dichlorprop in representative Norwegian agricultural soils (fine sandy loam and loam) ranged from 0.07 to 1.50 mg^(1-1/n) kg^(-1) L^(1/n). fishersci.beherts.ac.uk These low KF values suggest that dichlorprop exhibits high mobility in these soil types. fishersci.beherts.ac.uk
Table 1: Freundlich Adsorption Coefficients (KF) for Dichlorprop in Norwegian Soils
| Soil Type | KF (mg^(1-1/n) kg^(-1) L^(1/n)) | Mobility Classification | Reference |
| Fine Sandy Loam | 0.07 - 1.50 | Mobile | fishersci.beherts.ac.uk |
| Loam | 0.07 - 1.50 | Mobile | fishersci.beherts.ac.uk |
| Highly Decomposed Organic Material | Higher than agricultural soils | Less Mobile | fishersci.beherts.ac.uk |
Influence of Soil Organic Content and pH on Sorption
Soil organic matter (OM) and pH are key factors influencing the sorption of dichlorprop. A positive correlation has been observed between the Freundlich adsorption coefficient (KF) and the organic content of the soil, with the highest KF values for dichlorprop found in soils with the highest organic matter content. fishersci.beherts.ac.uk Similarly, studies on dichlorprop (R,S-DCPP) and mecoprop (B166265) showed a significant relationship between their adsorption and the soil's organic matter content, with organic matter-amended soils demonstrating an increased retention capacity. umweltprobenbank.de Well-decomposed soil organic matter, characterized by C-H and C-O functional groups, is known to enhance pesticide sorption. nih.gov
The pH of the soil also plays a crucial role. For weak acids like dichlorprop, lower soil pH generally leads to greater adsorption. epa.gov Dichlorprop has a pKa of 3.1, meaning it predominantly exists in its anionic form in typical environmental pH ranges (pH 5-9). wikipedia.org While anions generally exhibit weaker adsorption to organic carbon and clay compared to their neutral counterparts, specific mechanisms, such as cation bridging, can facilitate their adsorption. umweltprobenbank.dewikipedia.org The highest KF values for dichlorprop were observed in soils with the lowest pH, which can be attributed to a higher proportion of the less mobile, protonated (neutral) form at lower pH, or enhanced cation bridging. fishersci.beherts.ac.uk
Cation Bridge Mechanisms in Soil Fixation of Related Herbicides
Cation bridging is a significant mechanism contributing to the fixation of anionic herbicides, including dichlorprop and mecoprop (PubChem CID: 7153), in soil. umweltprobenbank.de This process involves polyvalent metal cations, such as Ca²⁺, Fe³⁺, and Al³⁺, acting as bridges between the negatively charged anionic forms of the herbicides and the negatively charged surfaces of soil colloids, including organic matter and clay minerals. umweltprobenbank.deepa.gov
These metal cations bind with anionic functional groups, such as carboxylate groups (COO⁻), present on both the herbicide molecule and the soil organic matter, thereby neutralizing charges and facilitating adsorption. epa.gov The specific cations involved in cation bridging are influenced by soil pH; for instance, Ca²⁺ and Mg²⁺ are dominant in neutral to alkaline soils, while Fe³⁺ and Al³⁺ are more prevalent in acidic soils. epa.gov Adsorption of organic functional groups to iron oxides or other metal oxides can also promote the adsorption of anions through these cation bridges. epa.gov Herbicides are predominantly adsorbed as anions through a water-bridging mechanism involving adsorbed iron cations. waterquality.gov.au
Uptake and Translocation in Non-Target Plants
This compound, and its active acid form dichlorprop-P (B76475), are systemic herbicides. thegoodscentscompany.comwikipedia.org This means they are absorbed by plant tissues, primarily through the leaves, and then translocated throughout the plant, including to the roots. thegoodscentscompany.comwikipedia.org As a synthetic auxin, dichlorprop-P disrupts normal plant growth by causing stem and leaf malformations, ultimately leading to the death of susceptible plants. thegoodscentscompany.comwikipedia.org
Due to its systemic nature, this compound and its active metabolites can be taken up and translocated within non-target plants if they are exposed, for example, through spray drift. nih.gov This systemic action is the basis of its herbicidal effect, irrespective of whether the plant is a target weed or a susceptible non-target species. Studies on the dissipation of dichlorprop-P in wheat plants confirm its uptake by plants. uni.lu Furthermore, research on enantioselective toxicity and degradation of this compound in algal cultures indicates its interaction and uptake by aquatic non-target organisms. ontosight.ai
Bioaccumulation Potential and Bioconcentration Factors
While direct bioconcentration factor (BCF) data specifically for the parent compound this compound are limited in available databases herts.ac.uk, assessments of its metabolite, dichlorprop (the acid), provide insights into the expected bioaccumulation potential. For dichlorprop, estimated BCF values in fish range from 3 to 23 nih.gov. An estimated BCF of 3 was calculated in fish using a log octanol-water partition coefficient (log Kow) of 3.43, while another estimation provided a BCF of 23 nih.gov. According to classification schemes, these BCF values suggest a low potential for bioconcentration in aquatic organisms nih.gov.
Further supporting this, studies on dichlorprop-P (the R-isomer of dichlorprop) indicate that it is not expected to bioaccumulate, and its potential for bioaccumulation has been considered low herts.ac.ukeomf.on.caresearchgate.net. The rapid and essentially complete hydrolysis of dichlorprop-P esters to the acid form in animal metabolism studies further reinforces the low bioaccumulation potential of the acid, based on its octanol-water partition coefficient apvma.gov.au.
The predicted XLogP3 value for this compound is 3.3 nih.govuni.lu. While LogP/Kow values are often used as predictors for BCF, the rapid hydrolysis of the ester to the more water-soluble acid form means that the bioaccumulation of the parent this compound itself is considered limited. Consequently, the bioaccumulation potential is primarily evaluated based on its stable and prevalent metabolite, dichlorprop.
The following table summarizes the bioconcentration factor data for dichlorprop, the primary metabolite of this compound:
Table 1: Bioconcentration Factors (BCF) for Dichlorprop in Fish
| Compound | Log Kow (used for calculation) | Estimated BCF (Fish) | Interpretation of Bioaccumulation Potential | Source |
| Dichlorprop | 3.43 | 3 | Low | nih.gov |
| Dichlorprop | Not specified | 23 | Low | nih.gov |
Ecotoxicological Impact and Risk Assessment of Dichlorprop Methyl
Toxicity to Aquatic Organisms
Dichlorprop-P (B76475), a related form of the compound, exhibits moderate toxicity to aquatic plants but is considered less toxic to aquatic invertebrates and fish. herts.ac.uk
Algal Toxicity and Enantioselectivity
Studies have extensively investigated the toxicity of dichlorprop-methyl (B166029) to various algal species, highlighting significant enantioselectivity in its effects and degradation. researchgate.netnih.gov
Enantioselectivity in the toxicity and degradation of this compound (2,4-DCPPM) has been clearly observed in algal cultures. researchgate.netnih.gov The R-enantiomer of 2,4-DCPPM demonstrated lower toxicity to Chlorella pyrenoidosa and Chlorella vulgaris but exhibited higher toxicity to Scenedesmus obliquus. researchgate.netnih.govresearchgate.net
For Chlorella pyrenoidosa, the 96-hour median effective concentration (EC50) values revealed distinct differences: the S-enantiomer had an EC50 of 0.783 mg L⁻¹, the R-enantiomer 7.310 mg L⁻¹, and the racemic mixture 1.058 mg L⁻¹. researchgate.net This indicates a toxicity ranking of S-2,4-DCPPM > Rac-2,4-DCPPM > R-2,4-DCPPM, with the S-enantiomer being approximately nine times more toxic than the R-enantiomer to Chlorella pyrenoidosa. researchgate.net
Conversely, for Scenedesmus obliquus, the toxicity of R-2,4-DCPPM was approximately eight-fold higher than that of the racemic 2,4-DCPPM. researchgate.netnih.gov The R-enantiomer of both this compound (DCPPM) and its metabolite, dichlorprop (B359615) (DCPP), showed greater inhibition on Scenedesmus obliquus growth. researchgate.net
An acute study conducted according to OECD Guideline 201 investigated the effect of this compound on the growth of green algae over 72 hours. europa.eu
Table 1: 96-hour EC50 Values for this compound Enantiomers and Racemate in Chlorella pyrenoidosa researchgate.net
| Compound Form | EC50 (mg L⁻¹) | Toxicity Ranking (relative to Racemate) |
| S-2,4-DCPPM | 0.783 | More toxic |
| R-2,4-DCPPM | 7.310 | Less toxic |
| Racemic 2,4-DCPPM | 1.058 | Reference |
Enantioselectivity is a critical factor in the toxicity of this compound. researchgate.netnih.gov The herbicidally inactive S-enantiomer of DCPPM was found to be more toxic to Chlorella pyrenoidosa and Chlorella vulgaris compared to the R-DCPPM. researchgate.net In contrast, the R-enantiomer of both DCPP and DCPPM demonstrated higher inhibitory effects on Scenedesmus obliquus growth. researchgate.net
Research suggests that the enantioselective behaviors of chiral compounds, such as this compound, may change when they interact with other chiral receptors present in different biological environments. psu.edunih.gov This complexity implies that acute toxicity tests, like the 96-hour EC50, might not fully capture the ecological risk posed by chiral pesticides due to the varying degradation rates and potentially different sites of action for each enantiomer. acs.org
This compound can be rapidly absorbed by algal cells and subsequently hydrolyzed to its acid form, dichlorprop (DCPP), which acts as a toxic metabolite. researchgate.netnih.govresearchgate.netresearchgate.net The swift formation of 2,4-DCPP indicates that the DCPPM adsorbed by algal cells undergoes catalytic hydrolysis to yield the free acid. researchgate.netnih.govresearchgate.net
The rates of 2,4-DCPP production varied among algal species, following the order: Scenedesmus obliquus > Chlorella pyrenoidosa > Chlorella vulgaris. researchgate.netnih.govresearchgate.net This order is consistent with the observed degradability of 2,4-DCPPM by these algae. researchgate.netnih.govresearchgate.net While the R- and S-enantiomers of DCPPM did not undergo hydrolysis within the initial 12 hours, a slow hydrolysis process was observed thereafter. researchgate.netnih.gov Both the parent ester compound (DCPPM) and its metabolite (DCPP) are believed to play significant roles in the enantioselective toxicity observed in these three algal species. researchgate.netnih.govresearchgate.net
Toxicity to Aquatic Invertebrates (e.g., Daphnids)
Dichlorprop-P is generally considered less toxic to aquatic invertebrates. herts.ac.uk However, specific studies provide more detailed insights. For Daphnia magna, the median effective concentration (EC50) for mobility inhibition was determined to be 8.1 mg/L in a 48-hour study. europa.eu This EC50 value suggests that the substance has the potential to be hazardous to aquatic invertebrates and could be classified under the aquatic chronic 2 category according to relevant criteria. europa.eu
In another assessment, the acute toxicity (LC50) of 2,4-DP-p acid and its dimethylamine (B145610) salt (DMAS) to the water flea (Daphnia magna) was reported as 558 mg ae/L, which is categorized as practically non-toxic. epa.gov At proposed application rates, dichlorprop-P is not anticipated to pose an acute or chronic risk to freshwater and marine aquatic invertebrates. canada.ca
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Organism | Endpoint | Value | Duration | Classification/Remark | Source |
| Daphnia magna | EC50 (Immobilization) | 8.1 mg/L | 48 hours | Likely hazardous, classified as aquatic chronic 2 | europa.eu |
| Daphnia magna | LC50 (Lethality) | 558 mg ae/L (acid/DMAS) | Acute | Practically non-toxic | epa.gov |
Toxicity to Fish
Dichlorprop-P is considered to have lower toxicity to fish. herts.ac.uk An acute toxicity study on Danio rerio (Zebra Fish), conducted over 96 hours, determined the median lethal concentration (LC50) to be >100 mg/L, with no mortality observed at this concentration. europa.eu This finding suggests that the chemical is non-hazardous to this fish species. europa.eu
Similarly, for freshwater fish such as Rainbow trout, the acute toxicity LC50 for 2,4-DP-p acid and its dimethylamine salt was reported as >214 mg ae/L, which is classified as practically non-toxic. epa.gov Based on these assessments, dichlorprop-P is not expected to present an acute or chronic risk to freshwater and marine fish at its proposed application rates. canada.ca
Table 3: Toxicity of this compound to Fish
| Organism | Endpoint | Value | Duration | Classification/Remark | Source |
| Danio rerio | LC50 | >100 mg/L | 96 hours | Non-hazardous | europa.eu |
| Rainbow trout | LC50 | >214 mg ae/L (acid/DMAS) | Acute | Practically non-toxic | epa.gov |
Terrestrial Ecotoxicology
The impact of this compound and its related active isomer, dichlorprop-P, on terrestrial ecosystems has been evaluated across various non-target organisms.
Toxicity to Birds (Acute and Chronic)
Dichlorprop-P has been categorized as moderately toxic to birds. herts.ac.uk Studies on avian species, such as the Northern Bobwhite quail (Colinus virginianus), provide specific acute oral toxicity data. The acute oral LD50 for Northern Bobwhite quail was reported as 242 mg/kg for 2,4-DP-p. epa.gov Another study indicated an acute oral LD50 of 279 mg DMA salt/kg body weight (equivalent to 234 mg dichlorprop-P/kg body weight) for Colinus virginianus. cabidigitallibrary.org Dietary toxicity assessments for Colinus virginianus showed an LC50 of 6090 ppm DMA salt (5110 ppm dichlorprop-P) over 10 days. cabidigitallibrary.org
While some assessments indicate no identified risk to birds from Dichlorprop-P at proposed application rates, canada.caeomf.on.ca the U.S. Environmental Protection Agency (EPA) has noted that dietary-based chronic risk quotients (RQs) for birds exceed the Level of Concern (LOC) for most food items, applying to both non-endangered and endangered species. nih.gov Furthermore, a high acute risk for herbivorous and insectivorous birds could not be excluded in certain assessments. cabidigitallibrary.org
Table 1: Avian Toxicity Data for Dichlorprop-P
| Species | Endpoint (Formulation) | Value | Reference |
| Northern Bobwhite quail | Acute Oral LD50 (2,4-DP-p) | 242 mg/kg | epa.gov |
| Colinus virginianus | Acute Oral LD50 (DMA salt) | 279 mg/kg bw (234 mg dichlorprop-P/kg bw) | cabidigitallibrary.org |
| Colinus virginianus | Dietary LC50 (10 d, DMA salt) | 6090 ppm (5110 ppm dichlorprop-P) | cabidigitallibrary.org |
Toxicity to Earthworms
This compound and its related forms are generally considered to have low toxicity to earthworms. herts.ac.ukcanada.caeomf.on.ca Risk assessments have indicated no identified risk to earthworms from Dichlorprop-P at proposed application rates and use patterns. canada.ca
Toxicity to Bees
This compound and its related compounds, such as dichlorprop and dichlorprop-P, are considered to have low toxicity to bees. herts.ac.ukcanada.caeomf.on.canih.gov Some sources explicitly state that dichlorprop is "not toxic to bees" nih.gov or can be used around bees with "minimal injury" if dosage, timing, and application methods are correct. beemaster.com No specific contact or oral acute LD50 values for honeybees (Apis spp.) were found in some databases for this compound. herts.ac.uk
Impact on Non-Target Vascular Plants
As a herbicide, this compound is designed to affect plants, and therefore poses a risk to non-target vascular plants. epa.govcanada.caeomf.on.ca Dichlorprop-P has been noted as moderately toxic to aquatic plants. herts.ac.uk Risks to freshwater algae and vascular plants have been identified from exposure due to runoff and drift. canada.ca
Research indicates that (R)-dichlorprop, the herbicidally active enantiomer, can trigger a type of cell death in plants, termed "ferroptosis-like death," in model plants like Arabidopsis thaliana. This process involves the accumulation of reactive oxygen species (ROS) and iron, leading to oxidative stress, lipid peroxidation, and ultimately cell death. nih.gov The enantioselectivity of dichlorprop enantiomers (S-DCPP and R-DCPP) has been observed, with R-DCPP demonstrating significant effects on A. thaliana leaf metabolism, including impacts on lactose (B1674315) metabolism, starch and sucrose (B13894) metabolism, the TCA cycle, fatty acid biosynthesis, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net
Effects on Predatory and Parasitoid Insects
Dichlorprop-P may pose a risk to predatory and parasitoid insects. canada.caeomf.on.ca Specific data for Dichlorprop-P indicates a high mortality rate for beneficial insects such as parasitic wasps. For Aphidius rhopalosiphi, a mortality of 97.2% was observed at a dose of 1.5 kg ha⁻¹. herts.ac.uk In contrast, predatory mites showed a lower susceptibility, with a mortality LR₅₀ greater than 1500 g ha⁻¹. herts.ac.uk
Table 2: Toxicity to Beneficial Insects (Dichlorprop-P)
| Organism | Endpoint | Value | Reference |
| Parasitic wasps | Mortality at 1.5 kg ha⁻¹ (Aphidius rhopalosiphi) | 97.2% | herts.ac.uk |
| Predatory mites | Mortality LR₅₀ | > 1500 g ha⁻¹ | herts.ac.uk |
Ecotoxicological Risk Assessment Methodologies
Ecotoxicological risk assessment for pesticides like this compound involves evaluating potential adverse effects on non-target organisms and ecosystems. Methodologies typically quantify exposure to chemicals and their potential to cause harm. uic.edu
Key approaches include:
Risk Indices and Models : Tools such as ipmPRiME are used to calculate various risk indices, representing acute and chronic toxicity endpoints for terrestrial and aquatic wildlife. These indices often involve logistic regressions that correlate field-observed mortality with field toxicity, derived from species sensitivity distributions (SSDs). royalsocietypublishing.org
Concentration-Effect Threshold Ratios : The risk of pesticides in soil, for instance, is calculated by comparing the measured pesticide concentration in soil samples against an effect threshold for soil organisms. An assessment factor, often five, is applied to the risk quotient in line with regulatory practices. The sum of risk quotients can indicate the total risks associated with pesticide mixtures. europa.eu
Exposure and Toxicity Data Integration : Risk assessments quantify exposure to chemicals that various wildlife species may receive and integrate this with critical toxicity values. This allows for the estimation of potential environmental and wildlife effects, often expressed as a margin of safety. uic.edu
These methodologies aim to identify potential risks and inform regulatory decisions, such as setting buffer zones and developing label statements to mitigate environmental impacts. canada.caeomf.on.ca
Biological and Physiological Effects of Dichlorprop Methyl in Organisms
Mechanisms of Action as a Synthetic Auxin
Dichlorprop-methyl (B166029) functions as a synthetic auxin, mimicking the activity of natural plant hormones such as indole-3-acetic acid (IAA). nih.govcambridge.org This imitation leads to an overload of the plant's endogenous auxin response systems, ultimately resulting in detrimental effects and plant death. nih.gov The herbicidally active component is primarily the R-isomer of dichlorprop (B359615), often referred to as Dichlorprop-P (B76475). wikipedia.orgresearchgate.netmdpi.com The mechanism of action is thought to involve an increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene (B1197577) within plant cells. wikipedia.org
Induction of Stem and Leaf Malformations
As a synthetic auxin, this compound, or its active form Dichlorprop, induces characteristic malformations in the stems and leaves of susceptible plants. herts.ac.ukherts.ac.ukherts.ac.uk These morphological aberrations are a consequence of uncontrolled and unsustainable growth, manifesting as stem curl-over and leaf withering. mt.gov Specific malformation symptoms can also include fiddlenecking, which is an upward curling of older leaves, and a phenomenon described as feathering of leaves. alberta.ca
Systemic Absorption and Translocation in Plants
This compound is absorbed by plants, primarily through their leaves, and subsequently undergoes systemic translocation to the roots. herts.ac.ukherts.ac.ukherts.ac.uk The ester forms of dichlorprop, such as dichlorprop ester (DCPE), exhibit enhanced lipophilicity. This property facilitates rapid penetration of the waxy cuticle present on plant shoots, contributing to efficient uptake. mdpi.com Once absorbed, the compound moves throughout the plant's vascular system. Herbicides that translocate within plants typically utilize both the xylem, which transports water from the roots to newly developing above-ground growth, and the phloem, responsible for moving sugars and other vital materials to areas of new growth and storage organs. wisc.edu The rapid hydrolysis of this compound to its active form, Dichlorprop, contributes to a faster and more systemic distribution of the active auxin throughout the plant. nih.govresearchgate.net
Metabolic Pathways in Plants
Plants possess various metabolic pathways to process xenobiotics like this compound, including hydrolysis, glycosylation, and methylation.
Hydrolysis of this compound to Dichlorprop (DCP)
A primary metabolic step for this compound (DCPPM) in plants is its rapid hydrolysis to the acid form, chiral dichlorprop (DCPP). researchgate.netmdpi.com This conversion is crucial because the ester form is considered a prodrug, and its hydrolysis releases the herbicidally active acid form. apvma.gov.au This hydrolysis occurs quickly within the plant, to the extent that the intact ester form may not be detectable after a short period, such as 24 hours, in certain plant species like poplar. mdpi.com Research findings indicate that dichlorprop-P was the primary identified component, accounting for 18.7% of metabolites, in mature wheat straw following Dichlorprop-P-2-ethylhexyl (DCPE) treatment. mdpi.com
Formation of Glycosides as Detoxification Mechanisms
The conjugation of Dichlorprop-P (DCP-P) with sugars to form glycosides represents a significant detoxification and storage mechanism in plants, exemplified in wheat. mdpi.com In wheat, a substantial proportion of metabolites, specifically 14.4%, were identified as glycosides. mdpi.com This process of glycosylation is a common detoxification strategy for acidic pesticides in plants, particularly in monocotyledonous crops, where glycoside esters of the parent compound or glycosides of hydroxylated metabolites are formed. acs.org
Methylation as a Metabolic Pathway
Evidence suggests that methylation also constitutes a metabolic pathway for Dichlorprop-P in plants. The presence of dichlorprop-P methyl ester, accounting for 14.1% of metabolites in wheat straw, indicates the occurrence of a methylation pathway for the herbicide itself. mdpi.com Methylation is a known epigenetic modification involved in regulating gene expression and plant development, and its role in the metabolism of xenobiotics highlights a plant's adaptive responses. frontiersin.orgfrontiersin.org
Effects on Root Development in Model Plant Systems (e.g., Populus × canadensis)
Studies on Populus × canadensis have elucidated the distinct effects of this compound (DCPE) on root development, highlighting its role as an effective auxin source in micropropagation. Efficient adventitious root formation is a critical aspect of plant propagation, and auxin prodrugs like DCPE offer potential advantages in controlling rooting and mitigating phytotoxicity compared to direct application of active auxins mdpi.comresearchgate.netresearcher.lifecolab.wsmdpi.com.
This compound (DCPE) has demonstrated a pronounced ability to promote in vitro root initiation in Populus × canadensis mdpi.comresearchgate.netresearcher.lifecolab.wsmdpi.com. Research indicates that DCPE exhibits a stronger root-inducing effect compared to its hydrolyzed form, dichlorprop (DCP), particularly at lower concentrations (e.g., 0.01 µM and 0.1 µM) mdpi.comresearchgate.netresearcher.lifecolab.wsmdpi.com. This enhanced efficacy is attributed to DCPE's nature as an auxin prodrug. Upon treatment, DCPE undergoes rapid hydrolysis to DCP within the plant, leading to a faster and more systemic distribution of the active auxin throughout the plant compared to direct application of DCP mdpi.comresearchgate.netresearcher.lifecolab.ws.
While DCPE effectively stimulates root induction, this increased rooting can be accompanied by a reduction in average root length researchgate.net. Furthermore, DCPE has shown a slightly greater propensity for inducing callus formation at the shoot base when compared to DCP researchgate.net. The conversion of DCPE to DCP within the plant is a key metabolic pathway, with studies in poplar detecting only DCPE and DCP, and ultimately only DCP in the tissues, indicating rapid hydrolysis mdpi.com. This rapid conversion and systemic distribution underscore the potential of DCPE as a controllable auxin source for optimizing rooting protocols in woody plant species mdpi.comresearchgate.netresearcher.lifecolab.ws.
A notable physiological effect observed with this compound and its active metabolite, dichlorprop, in Populus × canadensis is the induction of abundant aerial root formation mdpi.comresearchgate.netresearcher.lifecolab.wsmdpi.com. This phenomenon was particularly evident at a concentration of 1 µM for both DCPE and DCP mdpi.comresearchgate.netresearcher.lifecolab.ws. The emergence of aerial roots under these conditions represents a response not typically observed in poplar when treated with traditional auxin formulations mdpi.comresearchgate.netresearcher.lifecolab.ws. This specific response highlights the unique regulatory influence of this compound and its active form on plant development, potentially through an auxin overload that disrupts endogenous auxin levels and activates the production of other phytohormones such as ethylene and abscisic acid (ABA), which are known to play roles in root formation mdpi.comresearchgate.netcolab.ws.
Toxicology and Human Health Considerations Mechanistic and Epidemiological Focus
Toxicokinetics and Metabolism in Mammals
The toxicokinetic and metabolic fate of Dichlorprop-methyl (B166029) largely revolves around its conversion to dichlorprop-P (B76475), the herbicidally active acid form, and the subsequent handling of this acid in the mammalian body. Studies indicate a rapid and extensive absorption, followed by efficient excretion, with limited metabolic transformation.
Dichlorprop-P and its ester forms are extensively and rapidly absorbed after oral administration in rats, with absorption rates exceeding 87% based on urinary excretion. nih.govresearchgate.net The ester form of this compound is quickly and almost entirely hydrolyzed to the acid form (dichlorprop-P acid) upon absorption. apvma.gov.au This rapid absorption occurs primarily via the gastrointestinal tract. nhmrc.gov.au
Once absorbed, the dichlorprop-P acid is predominantly excreted unchanged. In rats, approximately 85% is rapidly excreted in the urine, with an additional 4-10% excreted in the faeces. apvma.gov.au The majority of the compound is eliminated within 24 to 48 hours. nhmrc.gov.au This rapid elimination suggests a low potential for accumulation in tissues following repeated exposure. apvma.gov.au Furthermore, toxicokinetic parameters, including absorption, distribution, metabolism, and excretion, have been observed to be similar for both the acid and ester forms of dichlorprop-P in rats. nih.govresearchgate.net
Metabolic studies across different mammalian species have revealed similar patterns, and crucially, no unique human metabolites of this compound or dichlorprop-P are anticipated. nih.govresearchgate.net The metabolism of dichlorprop (B359615) is considered limited, with the parent compound, dichlorprop-P, being the main excretion product, indicating minimal biotransformation. nhmrc.gov.aupublications.gc.ca
While metabolism is generally limited, some minor metabolic pathways have been identified. For instance, in a goat metabolism study, dichlorprop-P was found as the primary identified compound in liver and kidney tissues. However, enzymatic treatment of these tissues released additional dichlorprop-P, suggesting the presence of conjugated forms. nih.gov Other characterized metabolites include a hydroxylated derivative of dichlorprop and, notably, the methyl ester of dichlorprop itself. Additionally, certain glucose conjugates have been identified as metabolites. publications.gc.ca
Pesticides and their metabolites, including this compound and its derivatives, can form "conjugated residues" or "conjugates" through covalent bonding with various molecules in plants or animals. This process is a common detoxification and excretion mechanism for xenobiotic chemicals. eurl-pesticides.eueurl-pesticides.eu
Upon consumption of food containing these conjugated compounds, they undergo hydrolysis to varying degrees within the human intestinal tract. eurl-pesticides.eueurl-pesticides.eu This hydrolysis is significant because it can release the original pesticide or metabolite, making it bioavailable and thus relevant for human health risk assessment. eurl-pesticides.eueurl-pesticides.eu
In plants, typical conjugation partners include sugars, sugar derivatives, amino acids, fatty acids, and alcohols. eurl-pesticides.eueurl-pesticides.eu In food derived from animals, conjugation frequently occurs with sulfates, phosphates, amino acids, sugars, and sugar-derivatives such as glucuronic acid. eurl-pesticides.eueurl-pesticides.eu The potential for these conjugates to convert back to a biologically active compound following hydrolysis in the mammalian digestive system is a key consideration in establishing Maximum Residue Limits (MRLs). acs.org
Systemic Toxicological Effects (Non-Carcinogenic)
Repeated exposure studies in various mammalian species have identified specific target organs and adverse effects associated with this compound and its active metabolite, dichlorprop-P.
Following both short-term and long-term oral repeated administration of dichlorprop-P in rats, mice, and dogs, the primary target organs for toxicity consistently included the kidney, liver, and blood system. nih.govresearchgate.net
In shorter-term studies (90 days or less), the liver was identified as a target organ in mice and rats, with kidneys also affected in rats, albeit to a lesser extent. apvma.gov.au Long-term dietary studies specifically in mice and dogs further corroborated the kidney as a main target organ. nhmrc.gov.au Observed effects on these organs encompassed discoloration, pigment deposition, hypertrophy, and nephropathy. Evidence of peroxisome proliferation was also noted. publications.gc.ca
Table 1: Target Organs of Dichlorprop-P Toxicity in Mammalian Studies
| Species | Exposure Duration | Primary Target Organs | Specific Observations |
| Rats | Short-term, Long-term | Kidney, Liver, Blood System | Discoloration, pigment deposition, hypertrophy, nephropathy, peroxisome proliferation (liver/kidney) nih.govresearchgate.netapvma.gov.aupublications.gc.ca |
| Mice | Short-term, Long-term | Liver, Kidney, Blood System | Liver effects, blood cholesterol changes (high doses); Kidney as main target in long-term studies nih.govresearchgate.netapvma.gov.aunhmrc.gov.au |
| Dogs | Short-term, Long-term | Kidney, Liver, Blood System | Kidney as main target in long-term studies nih.govresearchgate.netnhmrc.gov.au |
Systemic toxicity observed in animal studies consistently included reduced food intake, leading to lowered absolute body weight and decreased body weight gains in rats. nih.govresearchgate.netpublications.gc.ca Additionally, a reduction in grip strength was noted in rats. nih.govresearchgate.net
Beyond systemic effects, local adverse effects were specifically observed in dogs, manifesting as erosion in the oral cavity. nih.govresearchgate.net Perturbations in circulating blood lipids, including cholesterol and triglycerides, were reported across all tested species (mice, rats, and dogs). apvma.gov.au In dogs, a decrease in blood lipids was observed at a dose of 17 mg/kg body weight per day. nhmrc.gov.au Changes in clinical parameters, such as increased levels of liver enzymes like alkaline phosphatase and alanine (B10760859) aminotransferase, were also reported. publications.gc.ca
Table 2: Observed Non-Carcinogenic Adverse Effects of Dichlorprop-P in Mammals
| Effect Category | Specific Adverse Effect | Species Observed | Details |
| Body Weight | Reduced absolute body weight, body weight gain | Rats, Mice, Dogs | Consistent finding across studies nih.govresearchgate.netpublications.gc.ca |
| Food Consumption | Reduced food consumption | Rats | Associated with systemic toxicity nih.govresearchgate.netpublications.gc.ca |
| Musculoskeletal | Reduced grip strength | Rats | Observed in systemic toxicity studies nih.govresearchgate.net |
| Oral Cavity | Erosion in oral cavity | Dogs | Localized effect nih.govresearchgate.net |
| Blood Chemistry | Perturbed blood lipids (cholesterol, triglycerides) | Mice, Rats, Dogs | Decreased blood lipids in dogs at 17 mg/kg bw/day apvma.gov.aunhmrc.gov.au |
| Liver Enzymes | Increased alkaline phosphatase, alanine aminotransferase | Rats | Clinical parameter changes publications.gc.ca |
Genotoxicity and Carcinogenicity Assessments
In Vitro and In Vivo Genotoxicity Studies (e.g., Polyploidy Induction, Ames Test, Chromosomal Aberrations)
Studies on dichlorprop-P, the R-isomer of dichlorprop, indicate that it is generally not considered genotoxic based on in vitro and in vivo short-term studies. nhmrc.gov.au The battery of in vitro and in vivo genotoxicity tests for dichlorprop-P, including assessments for point mutation, chromosomal damage, and DNA damage and repair, have yielded negative results. These findings suggest no predisposition for neoplastic lesions or tumor development in vivo. apvma.gov.au
However, some in vitro studies have shown equivocal or positive results for genotoxicity. For instance, while the Ames test with Salmonella typhimurium for this compound has been reported as not mutagenic, other tests like the hamster ovary assay showed equivocal evidence, and the micronucleus test in mice yielded positive results in some in vivo studies. hpc-standards.com The weight of evidence suggests that dichlorprop-P induced polyploidy in vitro, but it is unlikely to be genotoxic in vivo. nih.gov Dichlorprop itself has been reported to induce somatic cell recombination in Drosophila but did not cause point mutations in Salmonella and showed no sister chromatid exchange (SCE)-inducing ability. iss.it
Carcinogenic Potential in Animal Models
Based on long-term dietary studies in mice, there is no evidence of carcinogenicity for dichlorprop-P. nhmrc.gov.au Similarly, dichlorprop-P and dichlorprop have shown no carcinogenic potential in studies conducted on mice and rats, respectively. nih.gov An 18-month mouse dietary study identified a No Observed Effect Level (NOEL) of 6 mg/kg body weight/day for dichlorprop-P, based on chronic necropathy, which formed the basis for the acceptable daily intake (ADI). nhmrc.gov.au A lifetime dietary exposure study in mice with dichlorprop-P also indicated no increased cancer risk. apvma.gov.au
Epidemiological Evidence for Carcinogenic Potential in Humans (e.g., Association with Malignant Lymphoma, Hodgkin's Disease, Non-Hodgkin's Lymphoma)
Specific human epidemiological data concerning the carcinogenic potential of dichlorprop-P and/or dichlorprop are limited. nih.gov However, chlorophenoxy acid herbicides as a class, which includes dichlorprop, have been recognized by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) due to epidemiological studies showing associations with soft tissue sarcoma and non-Hodgkin's lymphoma. ca.govwho.intnih.govnih.gov
For Hodgkin's disease, a non-significant excess in relative risk was observed in a cohort of licensed pesticide applicators in Sweden exposed to a mixture of phenoxy herbicides, including dichlorprop. who.int However, a study in Kansas found no association between phenoxyacetic herbicides and Hodgkin's disease. researchgate.net For non-Hodgkin's lymphoma (NHL), some case-referent studies suggest a weak link with chlorophenoxy herbicide use, though concurrent exposure to other agricultural chemicals may contribute to the risk. who.int Farmers and forestry workers exposed to phenoxy herbicides in Washington State, USA, showed a significantly increased risk of non-Hodgkin's lymphoma. nih.gov
Exposure Assessment and Risk Management
Occupational Exposure Routes
Occupational exposure to this compound and related dichlorprop compounds can occur through inhalation and dermal contact, particularly in workplaces where the substance is produced or used. nih.gov Studies involving workers applying phenoxy acid herbicides, including dichlorprop, have shown that dermal absorption appears to be the dominant route of uptake, although swallowing of sprayed droplets and inhalation are also possible routes of entry. nih.gov Air concentrations of dichlorprop in the breathing zone of spray workers have been measured at low levels, typically less than 0.001-0.1 micrograms/m³. nih.gov
Dietary Exposure (Food and Water)
The main source of public exposure to dichlorprop and its metabolites is residues in food. nhmrc.gov.au Residue levels in food produced according to good agricultural practice are generally low. nhmrc.gov.aunhmrc.gov.au Agricultural use of this compound can potentially lead to contamination of source waters through processes such as run-off, spray drift, or entry into groundwater. nhmrc.gov.au
For dichlorprop-P, dietary risks from food and water are generally not considered a concern. Aggregate dietary intake estimates, which combine exposure from food and drinking water, indicate that the general population and infants are expected to be exposed to less than 3.3% of the acceptable daily intake. canada.ca Similarly, acute dietary exposure estimates for the general population are 9.2% of the acute reference dose, and for the highest exposed sub-population (children 1-2 years old), it is 14.7% of the acute reference dose. Based on these estimates, acute and chronic dietary risk from dichlorprop-P is not considered a concern for any population subgroup. canada.ca If present in drinking water due to spillage or misuse, dichlorprop would not be a health concern unless the concentration exceeded 0.1 mg/L. nhmrc.gov.au
Maximum Residue Levels (MRLs) in Agricultural Commodities
Maximum Residue Levels (MRLs) are established to regulate the permissible amounts of pesticide residues in agricultural commodities. The European Union (EU) has recently increased the MRLs for dichlorprop-P in several cereal grains. agrinfo.euagrinfo.eu Specifically, the MRLs for barley, oats, rye, and wheat have been raised from 0.1 mg/kg to 0.2 mg/kg. agrinfo.euagrinfo.eunih.govresearchgate.net This update, effective from April 17, 2025, was based on new data evaluated by the European Food Safety Authority (EFSA), which confirmed that the proposed levels are appropriate and unlikely to present a risk to consumer health for both short-term and long-term intake. agrinfo.eunih.govresearchgate.net Analytical methods are available to quantify dichlorprop-P residues in cereals at a validated limit of quantification (LOQ) of 0.01 mg/kg. nih.gov
Table 1: Maximum Residue Levels (MRLs) for Dichlorprop-P in Cereal Grains (EU)
| Commodity | Previous MRL (mg/kg) | New MRL (mg/kg) | Effective Date |
| Barley | 0.1 | 0.2 | April 17, 2025 |
| Oats | 0.1 | 0.2 | April 17, 2025 |
| Rye | 0.1 | 0.2 | April 17, 2025 |
| Wheat | 0.1 | 0.2 | April 17, 2025 |
Source: Commission Regulation (EU) 2025/581 and EFSA evaluations. agrinfo.euagrinfo.eunih.govresearchgate.net
Risk Assessment for Human Health
The risk assessment for human health concerning this compound, often evaluated in conjunction with its parent acid, dichlorprop, and the active R-isomer, dichlorprop-P, involves a thorough examination of potential exposure levels versus established toxicological reference values. Regulatory bodies conduct these assessments to ensure that exposure to the compound, when used according to approved conditions, does not pose an unacceptable risk to human health.
Health Canada's Pest Management Regulatory Agency (PMRA) has concluded that dietary risks from food and water associated with dichlorprop-P are not of concern. This assessment considers aggregate intake estimates from food and water, finding them to be well below acute and chronic reference doses canada.ca. Specifically, for the general population, aggregate intake estimates for acute dietary exposure were 9.2% of the acute reference dose, and for children aged 1-2 years, it was 14.7% canada.ca. Chronic dietary exposure for the general population and infants was estimated to be less than 3.3% of the acceptable daily intake canada.ca. Dichlorprop-P is not considered carcinogenic, thus a cancer dietary risk assessment is not required canada.ca.
The Australian Pesticides and Veterinary Medicines Authority (APVMA) also evaluates dichlorprop-P, noting that it is rapidly and extensively absorbed in rats following oral administration, with limited metabolism and no evidence of tissue accumulation, being largely excreted unchanged in the urine within 24-48 hours apvma.gov.aunhmrc.gov.au. Metabolism and toxicokinetic data are similar for the dichlorprop-P acid and its ester forms, such as the 2-ethylhexyl ester, suggesting that these esters are rapidly converted to the acid form in vivo nhmrc.gov.au.
The European Food Safety Authority (EFSA) has similarly concluded that the short-term and long-term intake of residues resulting from the use of dichlorprop-P-2-ethylhexyl (an ester of dichlorprop-P) is unlikely to present a risk to consumer health when used according to reported agricultural practices researchgate.netnih.gov.
Key toxicological reference values established for dichlorprop and dichlorprop-P underpin these risk assessments:
Table 1: Key Toxicological Reference Values for Dichlorprop/Dichlorprop-P
| Parameter | Value (mg/kg bw/day) | Basis (NOEL) (mg/kg bw/day) | Study Type | Safety Factor | Source |
| Dichlorprop (R and S isomers) | |||||
| Acceptable Daily Intake (ADI) | 0.03 | 3.1 | 13-week dog study | 100 | nhmrc.gov.au |
| Dichlorprop-P | |||||
| Acceptable Daily Intake (ADI) | 0.03 | 6 | 18-month mouse dietary study | 200 | nhmrc.gov.au |
| Acute Reference Dose (ARfD) | 0.20 | 20 | Developmental study in rats | 100 | nhmrc.gov.au |
Epidemiological studies on phenoxy herbicides, including dichlorprop, generally suggest that the compound is unlikely to display carcinogenic potential in humans, although the evidence is not considered entirely conclusive apvma.gov.auca.gov. The US EPA's human health risk assessment for dichlorprop-P has addressed potential exposures from drinking water and residential and occupational uses, as it is not registered on any food commodity in the U.S. epa.gov.
Consideration of Conjugated Residues in Risk Assessment
The assessment of human health risk from this compound necessitates a careful consideration of conjugated residues, which are formed when the pesticide or its metabolites bind covalently with other molecules within plants or animals eurl-pesticides.eu. This conjugation process often serves as a detoxification mechanism, facilitating the excretion of xenobiotic chemicals eurl-pesticides.eu.
Crucially, upon consumption, these conjugated compounds can undergo hydrolysis within the human intestinal tract, leading to the release of the original pesticide or its metabolites, thereby making them bioavailable and relevant for human health risk assessment eurl-pesticides.eu. Consequently, regulatory frameworks for setting Maximum Residue Levels (MRLs) and residue definitions (RDs) take the presence of conjugated compounds into account eurl-pesticides.eu.
For plant commodities, the residue definition for enforcement and risk assessment for dichlorprop (which includes dichlorprop-P, its salts, esters, and conjugates) is expressed as the "sum of dichlorprop (including dichlorprop-P), its salts, esters and conjugates expressed as dichlorprop" nih.govcabidigitallibrary.org. This definition is broad enough to encompass this compound, which is an ester of dichlorprop. Analytical methods, such as non-enantioselective techniques, are available to cover this residue definition cabidigitallibrary.org.
For animal matrices, EFSA has proposed a residue definition for enforcement and risk assessment as the "sum of dichlorprop (including dichlorprop-P) and its salts, expressed as dichlorprop," with the exception of poultry cabidigitallibrary.org. This updated residue definition, which includes esters and conjugates, marks a departure from previous regulations for dichlorprop-P nih.gov. Analytical methods like LC-MS/MS are capable of determining the components of these residue definitions as total phenoxy acid, with a validated limit of quantification (LOQ) of 0.01 mg/kg in all animal matrices nih.gov.
The variable extent of conjugation, even within the same crop type, can complicate the establishment of reliable conversion factors for risk assessment purposes eurl-pesticides.eu. However, where the residue definition for enforcement includes unspecified conjugates, laboratories are required to consider this in their analysis and apply procedures that break down these conjugates eurl-pesticides.eu.
Table 2: Residue Definitions for Dichlorprop (including this compound)
| Matrix Type | Residue Definition for Enforcement and Risk Assessment | Notes | Source |
| Plant Commodities | Sum of dichlorprop (including dichlorprop-P), its salts, esters and conjugates expressed as dichlorprop | Covered by non-enantioselective analytical methods. | nih.govcabidigitallibrary.org |
| Animal Matrices (excluding poultry) | Sum of dichlorprop (including dichlorprop-P) and its salts, expressed as dichlorprop | EFSA proposed definition; components determinable by LC-MS/MS. | nih.govcabidigitallibrary.org |
Analytical Methodologies for Dichlorprop Methyl Research
Chromatographic Techniques for Enantiomeric Separation
Chromatographic techniques are fundamental in the analytical chemistry of Dichlorprop-methyl (B166029), particularly for separating its enantiomers, which is crucial for environmental and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for this purpose.
HPLC for Enantiomeric Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation and quantification of this compound. nih.gov The separation of the (R)- and (S)-enantiomers is typically achieved by using chiral stationary phases (CSPs). nih.gov For instance, a Chiralcel OJ-H column has been successfully used to achieve baseline separation of this compound enantiomers. researchgate.net
Methodologies often involve a reversed-phase HPLC system. cipac.orgresearchgate.net One method specifies the use of an acetonitrile-water-0.5 M sulphuric acid mobile phase with UV detection at 220 nm for the analysis of Dichlorprop-P (B76475). cipac.org Another approach for analyzing both mecoprop (B166265) and dichlorprop (B359615) in aqueous soil solutions utilized a reversed-phase HPLC with diode array detection (DAD), allowing for direct injection of filtered samples. researchgate.net For more complex matrices like natural waters, a method combining supramolecular solvent-based microextraction with chiral liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been developed. nih.gov This method uses a permethylated α-cyclodextrin chiral column and achieves low quantitation limits, for example, 4 ng L⁻¹ for R- and S-Dichlorprop. nih.gov
The selection of the mobile phase is critical for achieving optimal separation. A common mobile phase composition includes methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. For example, a Chiral AX QN-1 CSP with a mobile phase of methanol/0.1 M ammonium acetate (80:20) at a pH of 6.0 has been used. acs.org The choice of detector is also important, with UV detectors being commonly employed, often set at wavelengths around 229 nm or 230 nm. cipac.orgacs.org The successful separation and quantification of this compound enantiomers by HPLC are essential for studying their distinct environmental fates and biological activities. researchgate.net
Interactive Data Table: HPLC Conditions for this compound Enantiomeric Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Chiralcel OJ-H researchgate.net | Permethylated α-cyclodextrin nih.gov | Chiral AX QN-1 CSP acs.org |
| Mobile Phase | Acetonitrile-water-0.5 M H₂SO₄ cipac.org | Isocratic | Methanol/0.1 M ammonium acetate (80:20) acs.org |
| Detection | UV (220 nm) cipac.org | Tandem MS (daughter ion m/z=160.6) nih.gov | UV (230 nm) acs.org |
| Application | Formulations cipac.org | Natural Waters nih.gov | Research Samples acs.org |
| Quantitation Limit | Not Specified | 4 ng L⁻¹ nih.gov | Not Specified |
GC-MS-SIM for Analysis of Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) is a highly sensitive and specific method for the determination of this compound in various environmental extracts, such as those from soil and water. nih.govalsenvironmental.co.uk This technique offers excellent capabilities for identifying and quantifying the compound even at trace levels. nih.gov
Sample preparation for GC-MS analysis often involves an extraction step, followed by derivatization. For soil samples, extraction can be performed using a sodium hydroxide (B78521) solution, followed by solid-phase extraction (SPE) for preconcentration. nih.gov For acidic herbicides like dichlorprop, the extract is often methylated to increase volatility for GC analysis. epa.gov This can be achieved using reagents like BF₃/methanol. epa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by dispersive SPE (dSPE) clean-up is also employed for multiresidue pesticide analysis in soil, including compounds amenable to GC-MS/MS. mdpi.com
In the GC-MS system, a capillary column, such as an HP-5 MS, is used to separate the analyte from other components in the extract. epa.gov The mass spectrometer is operated in SIM mode, where only specific ions characteristic of this compound are monitored. This significantly enhances the selectivity and sensitivity of the method, allowing for low limits of quantification, often in the range of 0.0001 µg/g of wet soil. nih.gov The choice of monitored ions is critical for accurate identification and quantification.
Interactive Data Table: GC-MS-SIM Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Sample Matrix | Soil nih.gov | Soil epa.gov |
| Extraction | Sodium hydroxide extraction, SPE nih.gov | Acetic acid, methanol, water, and buffer extraction, C18 SPE epa.gov |
| Derivatization | Not specified | Methylation with BF₃/methanol epa.gov |
| GC Column | Not specified | HP-5 MS epa.gov |
| Detection Mode | MS nih.gov | MS epa.gov |
| Limit of Quantification | 0.0001 µg/g (wet soil) nih.gov | Not specified |
Spectroscopic and Molecular Techniques
NMR Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. While detailed spectral data is highly specific to the exact experimental conditions, ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of the compound. The proton NMR (¹H NMR) spectrum would provide information about the different types of protons in the molecule and their chemical environments, such as the aromatic protons, the methine proton, and the methyl protons of the ester and the propionate (B1217596) group. The carbon-13 NMR (¹³C NMR) spectrum would similarly identify the different carbon atoms within the this compound structure. These spectroscopic techniques are crucial for verifying the successful synthesis of the compound or for identifying it in metabolic or degradation studies.
Stable Isotope Probing (SIP) and Metagenomic Analysis for Degradation Studies
Stable Isotope Probing (SIP) is a powerful cultivation-independent technique used to identify microorganisms actively involved in the degradation of specific compounds in complex environmental samples. nih.govresearchgate.net In the context of this compound research, DNA-SIP can be employed to trace the flow of carbon from the herbicide into the DNA of the degrading microorganisms. nih.gov This is achieved by using Dichlorprop labeled with a stable isotope, typically ¹³C. nih.govnih.gov
In a study investigating a rac-dichlorprop-degrading enrichment culture, DNA-SIP was integrated with metagenomic analysis. nih.gov The microorganisms that assimilated the ¹³C from the labeled dichlorprop incorporated it into their DNA, making it "heavier." nih.gov This heavy DNA could then be separated from the unlabeled DNA by density gradient centrifugation. nih.gov Subsequent sequencing and metagenomic analysis of this heavy DNA fraction revealed the key microbial players responsible for the degradation. nih.gov
This combined approach identified that Sphingobium and Sphingopyxis species were the primary degraders of rac-dichlorprop in the enrichment. nih.govnih.gov Furthermore, metagenomic analysis of the heavy DNA allowed for the identification of the functional genes involved in the degradation pathways. nih.gov Specifically, the genes rdpA and sdpA, which encode the dioxygenases responsible for the initial degradation of the (R)- and (S)-enantiomers of dichlorprop, respectively, were found to be enriched in the heavy DNA and were taxonomically assigned to Sphingobium species. nih.govnih.gov This indicates that these organisms were directly responsible for the initial steps of dichlorprop breakdown. nih.gov The study also suggested that other bacterial genera, such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter, may act in synergy with the primary degraders. nih.govnih.gov
Enzymatic Assays for Characterizing Hydrolytic Enzymes
Enzymatic assays are crucial for understanding the biochemical mechanisms of this compound degradation, particularly the hydrolysis of the methyl ester bond. These assays are used to characterize the activity and enantioselectivity of enzymes involved in this process.
One study investigated the enantioselective hydrolysis of 2,4-dichlorprop-methyl (DCPPM) using a lipase (B570770) from Aspergillus niger (ANL). nih.gov The activity of the enzyme and its enantioselectivity were determined by monitoring the hydrolysis of DCPPM over time using chiral gas chromatography. nih.gov To identify key amino acid residues in the enzyme's active site, chemical modification experiments were performed. nih.gov Specific reagents were used to modify amino acids like histidine, arginine, tryptophan, and lysine. nih.gov
Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay by Image Analysis)
Immunoassays represent a significant analytical tool for the detection of this compound, offering high throughput and sensitivity. These methods utilize the specific binding interaction between an antibody and the target analyte, this compound.
An example is the fluorescence enzyme-linked immunosorbent assay (ELISA) developed for the quantification of this compound ester. nih.gov In this method, antibodies specific to this compound ester are produced by immunizing rabbits with a conjugate of the compound. nih.gov The assay can be performed in microtiter wells, with data acquisition conducted by a spectrofluorometer or through image analysis using a charge-coupled device (CCD) camera. nih.gov A strong correlation has been demonstrated between the data obtained from fluorescence image analysis and that from conventional spectrofluorometry, validating the use of CCD detectors for ELISA. nih.gov
The specificity of the immunoassay is a critical parameter, indicating its ability to distinguish the target analyte from structurally similar molecules. In one study, the developed ELISA showed high selectivity for this compound ester over other related compounds. nih.gov The concentration required to achieve 50% displacement of the signal was significantly higher for potential cross-reactants, indicating a lower affinity of the antibody for these compounds. nih.gov
Table 1: Cross-Reactivity of the this compound Ester ELISA with Structurally Related Compounds
| Compound | Concentration for 50% Displacement (μg/mL) | Cross-Reactivity (%) |
| This compound ester | Not specified | 100 |
| Dichlorprop | 83.59 | Low |
| 2,4,5-T | 388.23 | Very Low |
| Triclopyr | No response | <0.1 |
| Ioxynil | No response | <0.1 |
| Bentazone | No response | <0.1 |
| MCPA | No response | <0.1 |
| Data sourced from research on fluorescence ELISA for this compound ester quantification. nih.gov |
Other immunoassay formats, such as polarization fluoroimmunoassays, have also been developed for the parent compound, dichlorprop. acs.org These techniques offer alternative approaches for rapid screening of samples. acs.org
Residue Analysis Techniques in Environmental and Biological Matrices
The determination of this compound residues and its related compounds in complex environmental and biological matrices requires robust analytical methods to ensure accurate quantification. For environmental samples like soil, analysis typically involves extraction, cleanup, and subsequent instrumental analysis. epa.govepa.gov Common biological matrices for monitoring exposure to chlorophenoxy herbicides like dichlorprop include urine, as these non-persistent pesticides and their metabolites are often excreted this way. hh-ra.org Analysis of biological samples also necessitates pre-treatment to handle matrix effects and potential conjugates. hh-ra.orgnih.gov
A typical workflow for soil analysis involves extracting the soil sample with a mixture of solvents such as acetic acid, methanol, and water, followed by a basic buffer solution. epa.govepa.gov The compounds of interest are then isolated from the aqueous extract using solid-phase extraction (SPE) with a C18 cartridge. epa.gov The fraction containing the Dichlorprop acid metabolite may require a derivatization step, such as methylation, before the final quantification by gas chromatography/mass spectrometry (GC/MS). epa.govepa.gov
Hydrolysis Steps for Conjugated Forms
In plants and animals, this compound can be metabolized into its acid form, dichlorprop, which can then form conjugates with sugars or other endogenous molecules. eurl-pesticides.euacs.org Regulatory residue definitions for pesticides like dichlorprop often include these salts, esters, and conjugates, as they can be hydrolyzed back to the parent acid in the environment or upon consumption, contributing to the total toxicological burden. eurl-pesticides.euacs.org Therefore, a hydrolysis step is crucial in residue analysis to cleave these conjugated forms and measure the total dichlorprop content. hh-ra.orgacs.org
An alkaline hydrolysis step can be integrated directly into the extraction procedure. acs.org Research has shown that treating a sample with sodium hydroxide (NaOH) for a set time and temperature effectively hydrolyzes the conjugated residues to the parent acid, allowing for their co-extraction and analysis. acs.orgacs.org This approach ensures a more comprehensive and accurate assessment of the total residue present in a sample. acs.org For instance, adding 5 N NaOH to a sample in acetonitrile (B52724) and heating it at 40°C for 30 minutes has been shown to be an effective compromise for the hydrolysis of conjugates of several acidic pesticides, including dichlorprop. acs.org The reaction is subsequently stopped by acidification before proceeding with the cleanup steps. acs.org
Table 2: Example Conditions for Alkaline Hydrolysis in Food Matrices
| Parameter | Condition |
| Reagent | Sodium Hydroxide (NaOH) |
| Concentration | 5 N to 15 N (matrix dependent) |
| Solvent | Acetonitrile |
| Temperature | 40°C |
| Time | 30 minutes |
| Data sourced from the development of a QuEChERS-based method including an alkaline hydrolysis step. acs.org |
QuEChERS Method for Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices. thermofisher.commdpi.com The original method involves an extraction/partitioning step using acetonitrile and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. mdpi.com
For acidic pesticides like dichlorprop, a modified QuEChERS procedure that incorporates the previously mentioned alkaline hydrolysis step has been developed. acs.orgacs.org This allows for the simultaneous extraction of the free acid and the hydrolysis of its esters and conjugates in a single step. acs.org
The modified procedure for a food sample typically involves the following steps:
Homogenization: The sample (e.g., wheat flour, lentils, cucumber) is homogenized. acs.org
Simultaneous Extraction and Hydrolysis: Acetonitrile and a sodium hydroxide solution are added to the homogenized sample. The mixture is shaken intensively in a temperature-controlled water bath (e.g., 40°C for 30 minutes) to facilitate both extraction and hydrolysis. acs.orgacs.org
Partitioning: After hydrolysis, the reaction is stopped by adding acid. acs.org QuEChERS extraction salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added. mdpi.com The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid matrix components.
Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing d-SPE sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and anhydrous MgSO₄ to remove residual water. The tube is shaken and centrifuged. mdpi.com
Analysis: The final cleaned-up extract is collected and is ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
This integrated approach significantly improves the analytical workflow for determining total dichlorprop residues, providing up to six times higher residue measurements compared to methods without the hydrolysis step. acs.org
Advanced Research Topics and Methodological Approaches
Modeling and Prediction of Environmental Fate
Understanding the environmental fate of chiral pesticides like dichlorprop-methyl (B166029) is crucial due to the potential for enantioselective degradation and transformation in various environmental compartments.
The Rayleigh equation, commonly used to describe isotope fractionation as a function of conversion, has been adapted to describe enantiomeric enrichment-conversion dependencies for chiral contaminants. This approach allows for the quantitative assessment of enantioselective degradation processes in the environment. Studies have demonstrated the applicability of the Rayleigh equation to describe the enantioselective enzymatic hydrolysis of this compound by various lipases, including those from Pseudomonas fluorescens, Pseudomonas cepacia, and Candida rugosa. acs.org The data obtained from these enzymatic degradation studies consistently showed good fits to the Rayleigh equation, with linear regression R² values typically exceeding 0.96. acs.orgresearchgate.net Furthermore, analysis of microcosm studies on the hydrolysis of individual enantiomers of similar compounds, including dichlorprop (B359615) methyl, has revealed the suitability of the Rayleigh dependence for describing their environmental transformation. acs.org This modeling approach provides a robust framework for predicting the enantiomeric composition of this compound as it degrades in the environment.
Computational chemistry plays a vital role in elucidating the interaction mechanisms of organic contaminants, including this compound, with complex environmental matrices such as soil organic matter (SOM). SOM is a heterogeneous mixture with various functional groups (e.g., hydroxyl, carboxyl, phenolic, quinonic) that can interact with pollutants through diverse mechanisms like π-π interactions, hydrophobic effects, and hydrogen bonding. researchgate.netgrafiati.com While specific computational studies focusing solely on this compound's interaction with SOM are not extensively detailed in the provided snippets, the broader application of computational chemistry in understanding pollutant-SOM interactions is well-established. For instance, coarse-grained molecular dynamics simulations are used to model the self-assembly and dynamic behavior of SOM components, providing insights into how these complex architectures influence interactions with environmental contaminants. nih.gov Computational chemistry methods are also employed to understand the binding of essential elements like phosphorus to soil constituents, highlighting their utility in deciphering complex environmental processes at a molecular level. chemrxiv.org These approaches can be extended to predict the adsorption, desorption, and mobility of this compound enantiomers in soil, contributing to a more accurate prediction of its environmental fate.
Genetic and Molecular Mechanisms in Enantioselective Toxicity
The enantioselective nature of this compound's biological activity and toxicity has spurred research into the underlying genetic and molecular mechanisms.
Research indicates that the enantiomers of chiral herbicides, including dichlorprop (the active form of this compound), can exhibit different toxicological profiles and impact plant physiology at the molecular level. Studies on the enantioselective toxicity of dichlorprop in Arabidopsis thaliana have revealed that the R-enantiomer (R-DCPP) significantly affects leaf metabolism, including pathways related to lactose (B1674315), starch and sucrose (B13894), the tricarboxylic acid (TCA) cycle, fatty acid biosynthesis, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov R-DCPP treatment also led to oxidative damage and accumulation of antioxidants in plant leaves, while the S-enantiomer (S-DCPP) primarily increased amino acids and some terpenoids. nih.gov This suggests that the enantiomers induce distinct metabolic perturbations.
More broadly, for chiral herbicides, environmental scientists are investigating the potential mechanisms for enantioselective phytotoxicity on genetic transcription and/or protein synthesis. researchgate.netresearchgate.net For example, studies on the chiral herbicide imazethapyr (B50286) have shown that its R-enantiomer has stronger toxicity against plants and affects gene transcription in various metabolic pathways, including amino acid metabolism, photosynthesis, and starch and sugar metabolism, in an enantioselective manner. acs.org This indicates that the differential toxicity of enantiomers can be linked to their distinct influences on gene expression and subsequent protein synthesis, leading to varied physiological responses in organisms.
Novel Applications and Formulations in Plant Science
Beyond its traditional herbicidal use, research is exploring novel applications and formulations of dichlorprop derivatives, particularly in the context of plant growth regulation.
Dichlorprop Ester (DCPE), specifically Dichlorprop-P-2-ethylhexyl, is a commercially available formulation (e.g., Corasil® and Clemensgros®) that functions as an auxin prodrug. mdpi.commdpi.comherts.ac.uk Auxin prodrugs are inactive precursors that are converted into active auxins within the plant, offering improved control over rooting and potentially reduced phytotoxicity compared to direct application of active auxins. mdpi.commdpi.com
A study investigating DCPE's efficacy in promoting in vitro root initiation in Populus × canadensis (poplar) demonstrated that DCPE exhibited a stronger root-inducing effect than its hydrolyzed form, dichlorprop (DCP), especially at lower concentrations (0.01 and 0.1 µM). mdpi.comugent.be Notably, at a concentration of 1 µM, both DCP and DCPE induced abundant aerial root formation, a phenomenon not previously observed with traditional auxin treatments in poplar. mdpi.comugent.be Metabolite analysis revealed that DCPE treatment resulted in rapid hydrolysis to DCP, leading to a faster and more systemic distribution of the active auxin throughout the plant compared to direct DCP application. mdpi.comugent.be These findings highlight the potential of auxin prodrugs like DCPE as effective and controllable auxin sources for optimizing in vitro rooting protocols in woody plant species. mdpi.comugent.be
Table 1: Enantioselective Toxicity of this compound (DCPPM) Enantiomers in Algal Cultures
| Algal Species | R-DCPPM Toxicity | S-DCPPM Toxicity | Racemic DCPPM Toxicity | Relative Toxicity (R-DCPPM vs. Racemic) |
| Chlorella pyrenoidosa | Low | Higher | - | - |
| Chlorella vulgaris | Low | Higher | - | - |
| Scenedesmus obliquus | Higher | Lower | - | ~8-fold higher |
Note: Data derived from a study on enantioselectivity in toxicity and degradation of this compound in algal cultures. researchgate.netresearchgate.net
Table 2: Efficacy of Dichlorprop Ester (DCPE) vs. Dichlorprop (DCP) in Poplar Rooting
| Compound | Concentration (µM) | Root-Inducing Effect | Notes |
| DCPE | 0.01, 0.1 | Stronger | Compared to DCP at the same concentrations |
| DCPE | 1 | Abundant aerial root formation | Not observed with traditional auxins in poplar |
| DCP | 1 | Abundant aerial root formation | Not observed with traditional auxins in poplar |
Note: Data derived from a study on in vitro rooting of poplar. mdpi.comugent.be
Optimization of In Vitro Rooting Protocols
The optimization of in vitro rooting protocols is a critical step in micropropagation, aiming to achieve efficient and robust root development for plantlet acclimatization and establishment. Auxin-like plant growth regulators play a pivotal role in this process, influencing root initiation, number, and morphology. Research into novel auxin sources, including prodrugs, is ongoing to enhance control over rooting and potentially reduce phytotoxicity thegoodscentscompany.comcolab.wsmdpi.com.
A notable study investigated the efficacy of dichlorprop ester (DCPE), commercially known as Corasil®, and its hydrolyzed form, Dichlorprop-P (B76475) (DCP), in promoting in vitro root initiation in the model plant Populus × canadensis thegoodscentscompany.comcolab.wsmdpi.comnih.govherts.ac.ukresearchgate.net. This research compared the effects of DCPE and DCP across various concentrations, providing insights into their potential for optimizing rooting protocols in woody plant species thegoodscentscompany.comcolab.wsnih.govherts.ac.uk.
Detailed Research Findings:
The study revealed that DCPE exhibited a stronger root-inducing effect compared to DCP, particularly at lower concentrations (0.01 µM and 0.1 µM) thegoodscentscompany.comcolab.wsherts.ac.ukresearchgate.net. This enhanced effect is attributed to DCPE's prodrug nature; its greater lipophilicity facilitates rapid penetration of the plant's waxy cuticle, followed by swift enzymatic hydrolysis to release the active auxin, DCP, within the plant tissues nih.govresearchgate.net. This rapid conversion leads to a faster and more systemic distribution of the active auxin throughout the plant compared to direct application of DCP thegoodscentscompany.comnih.govherts.ac.ukresearchgate.net.
At a concentration of 1 µM, both DCP and DCPE were observed to induce abundant aerial root formation in Populus × canadensis, a phenomenon not typically seen with traditional auxin treatments in this species thegoodscentscompany.comcolab.wsherts.ac.ukresearchgate.net. While active auxins are known to stimulate adventitious root initiation, higher concentrations can also inhibit root elongation sigmaaldrich.com. In this study, both DCP and DCPE demonstrated a pronounced inhibitory effect on root elongation at concentrations of 1 µM and above, leading to a noticeable reduction in root length sigmaaldrich.com. At the highest concentration tested (10 µM), an increase in basal adventitious root count was observed, but this was accompanied by shorter root morphology and gradual overgrowth by callus tissue sigmaaldrich.com.
The findings suggest that auxin prodrugs like DCPE offer a controlled auxin source, which could be beneficial for developing tailored rooting protocols, especially for challenging woody species where efficient vegetative propagation is crucial thegoodscentscompany.comcolab.wsnih.govherts.ac.ukresearchgate.netherts.ac.uk.
Summary of In Vitro Rooting Responses in Populus × canadensis herts.ac.ukresearchgate.netsigmaaldrich.com
| Compound | Concentration (µM) | Root Induction Effect (vs. Control) | Adventitious Root Count | Lateral Root Count | Adventitious Root Length | Other Observations |
| DCPE | 0.01 | Stronger | Increased | Increased | Not specified | - |
| DCPE | 0.1 | Stronger | Increased | Increased | Not specified | - |
| DCPE | 1 | Significant | Abundant | Abundant | Reduced | Abundant aerial roots formed |
| DCPE | 10 | Significant | Increased | Increased | Shorter | Gradual callus overgrowth |
| DCP | 0.01 | Less strong than DCPE | Increased | Increased | Not specified | - |
| DCP | 0.1 | Less strong than DCPE | Increased | Increased | Not specified | - |
| DCP | 1 | Significant | Abundant | Abundant | Reduced | Abundant aerial roots formed |
| DCP | 10 | Significant | Increased | Increased | Shorter | Gradual callus overgrowth |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Dichlorprop-methyl, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of Dichlorprop (2,4-dichlorophenoxypropionic acid) with methanol under acidic catalysis. Key parameters include temperature (60–80°C), reaction time (4–6 hrs), and stoichiometric ratios. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 220 nm. Confirm structural integrity via -NMR (e.g., methyl ester peak at δ 3.7–3.8 ppm) and GC-MS (base peak m/z 235 for molecular ion) .
Q. How can this compound be quantified in environmental matrices (e.g., soil, water)?
- Methodological Answer : Use solid-phase extraction (SPE) for sample preparation, followed by GC-ECD or LC-MS/MS. For GC-ECD, employ a DB-5 capillary column with temperature programming (initial 100°C, ramp to 280°C). Detection limits as low as 0.1 µg/L in water and 5 µg/kg in soil have been reported. Cross-validate with certified reference materials (e.g., 100 µg/mL in methanol; see catalog entries) .
Q. What are the primary degradation pathways of this compound under aerobic conditions?
- Methodological Answer : Aerobic degradation involves hydrolysis to Dichlorprop, followed by microbial cleavage of the phenoxy group. Monitor metabolites via -NMR or isotopic labeling. Key intermediates include 2,4-dichlorophenol and propionic acid derivatives. Half-lives range from 14–30 days in soil, depending on pH and microbial activity .
Advanced Research Questions
Q. How can conflicting data on this compound’s phytotoxicity mechanisms be resolved?
- Methodological Answer : Contradictions in auxin-mimicry effects (e.g., root elongation vs. leaf chlorosis) may arise from species-specific receptor affinities. Design dose-response experiments using Arabidopsis thaliana mutants (e.g., axr1-3) to isolate auxin signaling pathways. Pair transcriptomic analysis (RNA-seq) with phenotypic assays to link gene expression to physiological outcomes .
Q. What advanced spectral techniques improve structural elucidation of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can differentiate isomers (e.g., positional chlorine variants). For stereochemical analysis, use chiral HPLC (Chiralpak AD-H column) or vibrational circular dichroism (VCD). Reference spectral libraries (e.g., NIST) for fragmentation patterns .
Q. How do soil microbiota influence this compound’s persistence, and how can this be modeled?
- Methodological Answer : Conduct metagenomic sequencing of soil samples pre- and post-treatment to identify degradative taxa (e.g., Pseudomonas spp.). Use kinetic modeling (Monod equations) to correlate microbial growth rates with degradation efficiency. Validate models via microcosm studies under controlled humidity and temperature .
Data Contradiction and Reproducibility
Q. Why do half-life estimates for this compound vary across studies, and how can reproducibility be enhanced?
- Methodological Answer : Variability stems from differences in soil organic matter (SOM) content and experimental scales (lab vs. field). Standardize test conditions using OECD Guideline 307 (aerobic soil degradation). Report SOM%, pH, and microbial biomass carbon in metadata. Use interlaboratory comparisons to calibrate analytical protocols .
Q. How can discrepancies in ecotoxicological thresholds (e.g., LC50 for aquatic organisms) be addressed?
- Methodological Answer : Discrepancies often arise from test organism life stages (e.g., Daphnia magna neonates vs. adults). Follow ISO 6341 for acute toxicity assays, specifying temperature (20±1°C) and dissolved oxygen (>80%). Apply probabilistic risk assessment models to account for interspecies variability .
Methodological Tables
Guidelines for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
